N-Nitrosoallyl-2,3-dihydroxypropylamine
Overview
Description
N-Nitrosoallyl-2,3-dihydroxypropylamine (NADPA) is a nitrosamine compound. It has the molecular formula C6H12N2O3 and a molecular weight of 160.17 g/mol . It has gained attention in the scientific community for its potential applications in various fields of research and industry.
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Nitrosoallyl-2,3-dihydroxypropylamine are not explicitly mentioned in the search results . Further investigation is required to determine these properties.Scientific Research Applications
Carcinogenic Properties and Organ Specificity
- N-Nitrosoallyl-2,3-dihydroxypropylamine has been studied for its carcinogenic properties. It induced a high incidence (85%) of tumors of the esophagus in rats, distinguishing it from other similar compounds that caused liver tumors. This suggests that the compound's structure influences its organ specificity in carcinogenesis (Lijinsky et al., 1984).
Comparative Carcinogenesis Studies
- Comparative studies in Syrian hamsters showed that N-Nitrosoallyl-2,3-dihydroxypropylamine primarily induced nasal mucosa neoplasms. Such studies highlight interspecies differences in response to nitrosamines and contribute to understanding the relationship between chemical structure and carcinogenic activity (Lijinsky et al., 1985).
Impact on Gastrointestinal Tract Carcinogenesis
- N-Nitrosoallyl-2,3-dihydroxypropylamine was found to be a potent carcinogen, inducing tumors almost exclusively in the upper gastrointestinal tract in rats. This finding is significant for understanding the mechanisms of gastrointestinal carcinogenesis and the role of specific nitrosamines (Lijinsky et al., 1984).
Environmental Detection and Analysis
- Methods for detecting N-Nitrosoallyl-2,3-dihydroxypropylamine in environmental samples, like water, are crucial for monitoring its presence and understanding its environmental impact. Techniques such as gas chromatography and mass spectrometry are employed for this purpose (Issenberg et al., 1984).
Understanding Genotoxicity
- The compound's genotoxic effects have been studied using hepatocyte primary culture/DNA-repair tests. These studies are essential for understanding the molecular mechanisms underlying its carcinogenicity (Yamazaki et al., 1985).
Implications in Synthetic Chemistry
- While not directly involving N-Nitrosoallyl-2,3-dihydroxypropylamine, research in synthetic chemistry, such as the nitroso Diels-Alder reaction, is relevant for understanding the broader context of nitroso compound synthesis and applications (Maji & Yamamoto, 2015).
Comparative Metabolism Studies
- Investigating the metabolism of similar compounds provides insights into the metabolic pathways and potential health impacts of N-Nitrosoallyl-2,3-dihydroxypropylamine. Such studies contribute to the broader understanding of nitrosamine metabolism and toxicity (Bauman et al., 1985).
properties
IUPAC Name |
N-(2,3-dihydroxypropyl)-N-prop-2-enylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-8(7-11)4-6(10)5-9/h2,6,9-10H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCULBAURODNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC(CO)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021014 | |
Record name | 3-(Nitroso-2-propen-1-ylamino)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosoallyl-2,3-dihydroxypropylamine | |
CAS RN |
88208-16-6 | |
Record name | N-Nitrosoallyl-2,3-dihydroxypropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088208166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Nitroso-2-propen-1-ylamino)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSOALLYL-2,3-DIHYDROXYPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4RW9DH6XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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